molecular formula C13H17BrO3 B6590826 4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde CAS No. 1207448-58-5

4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde

Cat. No. B6590826
CAS RN: 1207448-58-5
M. Wt: 301.18 g/mol
InChI Key: ZJVKHTBOYQIFGT-UHFFFAOYSA-N
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Description

4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde, also known as BHBA, is a chemical compound with potential applications in scientific research. BHBA is a derivative of salicylaldehyde, which is a widely studied compound due to its diverse biological activities. BHBA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthetic Methodologies

Synthesis of Benzamide Derivatives The synthesis of benzamide derivatives, such as N-allyl-4-piperidyl benzamide, involves the use of 4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde as an intermediate. This process involves elimination reactions, reduction, and bromination steps. The final products, such as N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, are structurally characterized and are noted for their potential biological activities (Cheng De-ju, 2014).

Natural Product Isolation and Antioxidant Properties

Bromophenols with Radical Scavenging Activity In a study involving the marine red alga Polysiphonia urceolata, bromophenols were isolated and identified. Compounds with structures similar to 4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde demonstrated significant alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) radical scavenging activity. This indicates the potential of such compounds in antioxidant applications (Li et al., 2008).

Catalytic Applications

Catalysis in Organic Synthesis A study discussed the copper-mediated selective oxidation of C-H bonds, which is relevant for producing aromatic aldehydes. This method is particularly important for synthesizing hydroxybenzaldehydes, which are crucial for the pharmaceutical industry. The selective oxidation of aromatic methyl groups to produce such compounds indicates the potential application of 4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde in catalytic processes (Boldron et al., 2005).

properties

IUPAC Name

4-(6-bromohexoxy)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c14-7-3-1-2-4-8-17-12-6-5-11(10-15)13(16)9-12/h5-6,9-10,16H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVKHTBOYQIFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCCBr)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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